N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

N-[4-(Morpholin-4-yl)phenyl]benzenesulfonamide (CAS 300816-17-5) is a para-morpholino-substituted benzenesulfonamide with the molecular formula C₁₆H₁₈N₂O₃S and a molecular weight of 318.4 g/mol. This compound is commercially available from multiple research chemical suppliers at purities typically ranging from 90% to 95% and is intended exclusively for laboratory research and further manufacturing use.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 300816-17-5
Cat. No. B2754719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(morpholin-4-yl)phenyl]benzenesulfonamide
CAS300816-17-5
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H18N2O3S/c19-22(20,16-4-2-1-3-5-16)17-14-6-8-15(9-7-14)18-10-12-21-13-11-18/h1-9,17H,10-13H2
InChIKeyOORAWSPNPRDOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Morpholin-4-yl)phenyl]benzenesulfonamide (CAS 300816-17-5): Structural and Procurement Baseline


N-[4-(Morpholin-4-yl)phenyl]benzenesulfonamide (CAS 300816-17-5) is a para-morpholino-substituted benzenesulfonamide with the molecular formula C₁₆H₁₈N₂O₃S and a molecular weight of 318.4 g/mol [1]. This compound is commercially available from multiple research chemical suppliers at purities typically ranging from 90% to 95% and is intended exclusively for laboratory research and further manufacturing use . As a member of the benzenesulfonamide class, it possesses a sulfonamide pharmacophore known for carbonic anhydrase inhibition, though published, verifiable potency data for this specific compound are not available from primary peer-reviewed sources.

Why the para-Morpholino Substitution in 300816-17-5 Cannot Be Replaced Without Functional Consequence


The core structure of N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide features an unsubstituted benzenesulfonamide group coupled to a morpholine ring via a para-aniline linkage [1]. Close analogs such as 4-chloro-N-(4-morpholinophenyl)benzenesulfonamide (CAS 315240-37-0), 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide (CAS 326907-43-1), and 4-methyl-N-(4-morpholinophenyl)benzenesulfonamide (CAS 113450-48-9) differ only by the addition of a halogen or methyl group on the sulfonamide phenyl ring . These seemingly minor modifications alter both the electronic character of the sulfonamide warhead and the overall lipophilicity, which can significantly impact target binding affinity, isoform selectivity within the carbonic anhydrase family, and solubility profiles. Therefore, procurement of the exact unsubstituted phenyl variant is essential for maintaining experimental consistency in any SAR series or biochemical assay where the parent scaffold serves as a reference point.

Quantitative Differential Evidence for N-[4-(Morpholin-4-yl)phenyl]benzenesulfonamide (300816-17-5)


Structural Baseline: Absence of Phenyl Ring Substituents Confers Distinct Physicochemical and Steric Properties Relative to Halogenated or Methylated Analogs

The target compound possesses an unsubstituted benzenesulfonamide phenyl ring, whereas its closest commercial analogs carry a para-chloro, para-fluoro, or para-methyl group [1]. This structural distinction results in a calculated XLogP3 of exactly 2.0 for the target compound [1]. The introduction of a chlorine atom in 4-chloro-N-(4-morpholinophenyl)benzenesulfonamide increases molecular weight to 352.84 g/mol and is expected to raise logP by approximately 0.7-0.8 units based on additive fragment contributions, while the fluoro and methyl analogs produce intermediate shifts . These differences in lipophilicity directly influence aqueous solubility, membrane permeability, and nonspecific protein binding, making the unsubstituted parent compound the preferred choice when a minimal pharmacophore without steric or electronic bias is required.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Morpholine Ring Enhancement of Aqueous Solubility and Hydrogen-Bond Acceptor Capacity Compared to Non-Morpholine Benzenesulfonamides

The para-morpholine substituent in 300816-17-5 introduces a morpholine ring that acts as a hydrogen-bond acceptor via its ether oxygen and tertiary amine [1]. Published reviews of the morpholine scaffold in medicinal chemistry demonstrate that morpholine incorporation typically improves aqueous solubility and can reduce CYP450 inhibition liability relative to piperidine-containing analogs [2]. In the context of γ-secretase inhibitor development, substituted 4-morpholine N-arylsulfonamides exhibited IC₅₀ values ranging from 1.7 to 67 nM and demonstrated reduced CYP3A4 inhibition compared to earlier piperidine-based leads [2]. While the specific compound 300816-17-5 was not directly tested in that study, the class-level SAR indicates that the morpholine ring is a critical determinant of both potency and drug metabolism profiles.

Drug Discovery Solubility Enhancement Pharmacokinetics

Commercially Available Research Purity: Procurement-Grade Characterization Compared to Non-Commercial or Custom-Synthesized Analogs

300816-17-5 is available off-the-shelf from multiple reputable chemical suppliers including Fluorochem, Chemscene, and Leyan, with reported purities of 90% to 95% and defined storage conditions (sealed, dry, 2-8°C) . In contrast, close structural analogs such as 4-bromo-N-(4-morpholinophenyl)benzenesulfonamide or 4-nitro-N-(4-morpholinophenyl)benzenesulfonamide are not routinely stocked and would require custom synthesis, introducing batch-to-batch variability, longer lead times, and additional characterization costs. The established supply chain for 300816-17-5 thus offers a procurement advantage for laboratories that require a consistent, off-the-shelf benzenesulfonamide morpholine reference compound.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for N-[4-(Morpholin-4-yl)phenyl]benzenesulfonamide (300816-17-5)


Parent Scaffold Reference Compound for Benzenesulfonamide Structure-Activity Relationship (SAR) Studies

Use 300816-17-5 as the unsubstituted control compound in a panel of para-substituted benzenesulfonamide morpholine analogs (e.g., 4-Cl, 4-F, 4-CH₃, 4-OCH₃ variants) to systematically quantify the contribution of phenyl ring substituents to target binding affinity. The compound's XLogP3 of 2.0, molecular weight of 318.4 g/mol, and 5 hydrogen-bond acceptors serve as baseline physicochemical parameters against which the effects of halogenation or alkylation can be measured [1].

Synthetic Intermediate for Diversifying the Sulfonamide Warhead in Carbonic Anhydrase Inhibitor Programs

Employ 300816-17-5 as a late-stage intermediate for N-alkylation or sulfonamide modification to generate focused libraries targeting carbonic anhydrase isoforms (CA IX, CA XII) implicated in cancer. The morpholine ring provides a built-in solubility handle, while the unsubstituted phenylsulfonamide offers a versatile point for further derivatization. The class-level precedent from γ-secretase inhibitor programs demonstrates that morpholine-based N-arylsulfonamides can achieve nanomolar potency with favorable drug metabolism profiles [2].

Calibration and Quality Control Standard for High-Throughput Screening (HTS) Assay Validation

Given its multi-vendor commercial availability at defined purity (90-95%) and stable storage conditions (2-8°C, sealed dry) , 300816-17-5 can serve as a reproducible small-molecule control for HTS assay development, liquid handling calibration, or mass spectrometry-based detection method validation. The compound's molecular weight (318.4 g/mol) and predictable ionization properties facilitate its use as an internal standard in analytical chemistry workflows.

Input Compound for Computational Docking and Virtual Screening Validation

Use the well-defined structure of 300816-17-5 (SMILES: C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3) [1] as a validation ligand for docking algorithms targeting sulfonamide-binding enzymes such as carbonic anhydrases. The compound's moderate molecular weight, limited rotatable bonds (4), and balanced hydrogen-bond donor/acceptor profile make it an ideal test case for scoring function calibration and pose prediction benchmarking before proceeding to virtual screening of larger compound libraries.

Quote Request

Request a Quote for N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.